5-Allyl-1-benzyl-5-isopropyl barbituric acid
Overview
Description
5-Allyl-1-benzyl-5-isopropyl barbituric acid is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure that includes allyl, benzyl, and isopropyl groups attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-benzyl-5-isopropyl barbituric acid typically involves the condensation of barbituric acid with appropriate aldehydes or ketones in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.
Solvent: Common solvents include ethanol, methanol, or water.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1-benzyl-5-isopropyl barbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
5-Allyl-1-benzyl-5-isopropyl barbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or hypnotic agent, similar to other barbiturates.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Allyl-1-benzyl-5-isopropyl barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a sedative or hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-phenylbarbituric acid: Another barbiturate derivative with similar sedative properties.
5-Allyl-5-isopropylbarbituric acid: Lacks the benzyl group but shares the allyl and isopropyl groups.
Barbituric acid: The parent compound of all barbiturate derivatives.
Uniqueness
5-Allyl-1-benzyl-5-isopropyl barbituric acid is unique due to its specific combination of allyl, benzyl, and isopropyl groups, which may confer distinct pharmacological properties compared to other barbiturates. This unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects or side effect profiles.
Properties
IUPAC Name |
1-benzyl-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-10-17(12(2)3)14(20)18-16(22)19(15(17)21)11-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDPHLYKXFUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994530 | |
Record name | 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73680-95-2 | |
Record name | Barbituric acid, 5-allyl-1-benzyl-5-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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